molecular formula C36H19Br3 B13341753 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene

2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene

Cat. No.: B13341753
M. Wt: 691.2 g/mol
InChI Key: BEYIVJSJJOUWSD-UHFFFAOYSA-N
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Description

2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is a polycyclic aromatic hydrocarbon that features a complex structure with multiple bromine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the bromination of benzo[m]tetraphene derivatives, followed by coupling reactions to introduce the anthracene moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its electronic properties.

    Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures or to introduce additional functional groups.

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Catalysts: Iron, aluminum chloride

    Solvents: Dichloromethane, chloroform

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended polycyclic aromatic hydrocarbons.

Scientific Research Applications

2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive materials due to its unique electronic properties.

    Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Sensing and Detection: Its fluorescence properties make it suitable for use in chemical sensors and detectors.

    Spintronics: The compound’s ability to exhibit spin-dependent electronic properties is of interest for spintronic devices.

Mechanism of Action

The mechanism by which 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene exerts its effects is primarily related to its electronic structure. The bromine atoms and the polycyclic aromatic framework influence the distribution of electron density, which in turn affects the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with other aromatic systems and participation in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,12-Dibromo-7,14-diphenyl-benzo[m]tetraphene
  • 10,10′-dibromo-9,9′-bianthracene
  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Uniqueness

2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is unique due to its specific arrangement of bromine atoms and the combination of anthracene and benzo[m]tetraphene moieties. This structure imparts distinct electronic properties that are not observed in other similar compounds, making it valuable for specialized applications in materials science and organic electronics.

Properties

Molecular Formula

C36H19Br3

Molecular Weight

691.2 g/mol

IUPAC Name

6,20-dibromo-13-(10-bromoanthracen-9-yl)pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),5,7,10,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C36H19Br3/c37-22-13-9-20-11-15-26-32(30(20)17-22)19-33-27(16-12-21-10-14-23(38)18-31(21)33)35(26)34-24-5-1-3-7-28(24)36(39)29-8-4-2-6-25(29)34/h1-19H

InChI Key

BEYIVJSJJOUWSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC6=C(C5=CC7=C4C=CC8=C7C=C(C=C8)Br)C=C(C=C6)Br

Origin of Product

United States

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